molecular formula C11H15NO B3054326 2-Methyl-6-phenylmorpholine CAS No. 59630-16-9

2-Methyl-6-phenylmorpholine

Cat. No. B3054326
CAS RN: 59630-16-9
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylmorpholine is a chemical compound with the CAS Number: 59630-16-9 . It has a molecular weight of 177.25 and its linear formula is C11H15NO . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-Methyl-6-phenylmorpholine consists of a six-membered ring with two heteroatoms, Oxygen & Nitrogen . The molecular formula is C11H15NO .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-6-phenylmorpholine are not available, morpholines are known to be involved in a variety of chemical reactions. For instance, they can be synthesized from 1,2-amino alcohols and their derivatives .


Physical And Chemical Properties Analysis

2-Methyl-6-phenylmorpholine is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-6-phenylmorpholine, focusing on six unique fields:

Pharmaceutical Development

2-Methyl-6-phenylmorpholine has been investigated for its potential use in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of neurological disorders and pain management .

Chemical Synthesis

In the field of chemical synthesis, 2-Methyl-6-phenylmorpholine is used as an intermediate in the production of more complex organic compounds. Its reactivity and stability make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Catalysis

2-Methyl-6-phenylmorpholine has been explored as a ligand in catalytic processes. Its ability to form stable complexes with transition metals makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions .

Material Science

In material science, 2-Methyl-6-phenylmorpholine is studied for its potential applications in the development of new materials. Its incorporation into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials, making them suitable for advanced engineering applications .

Analytical Chemistry

This compound is also used in analytical chemistry as a reagent for the detection and quantification of specific analytes. Its unique chemical properties allow it to react selectively with certain substances, making it useful in various analytical techniques, including chromatography and spectroscopy .

Biological Research

In biological research, 2-Methyl-6-phenylmorpholine is used as a tool to study the mechanisms of action of various biological processes. Its ability to modulate the activity of certain enzymes and receptors makes it valuable in the investigation of cellular signaling pathways and metabolic processes .

Safety And Hazards

The safety information for 2-Methyl-6-phenylmorpholine includes several hazard statements such as H302-H312-H315-H319-H332-H335 . These indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

2-methyl-6-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVXYYFUJADLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283203
Record name 2-methyl-6-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-phenylmorpholine

CAS RN

59630-16-9
Record name 2-Methyl-6-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59630-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-phenylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059630169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59630-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30363
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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